Ibrutinib-biotin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

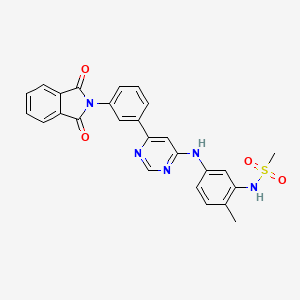

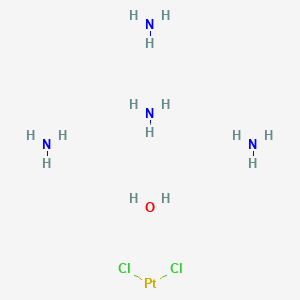

Ibrutinib-biotin is a probe that consists of Ibrutinib linked to biotin via a long chain linker . It has an IC50 of 0.755-1.02 nM for BTK .

Synthesis Analysis

The synthesis of Ibrutinib involves several mechanisms of covalent modification of C481 in BTK . The lowest energy pathway involves direct proton transfer from C481 to the acrylamide warhead in ibrutinib, followed by covalent bond formation to form an enol intermediate .

Molecular Structure Analysis

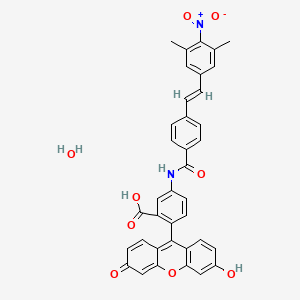

Ibrutinib is a Bruton’s tyrosine kinase (BTK) inhibitor used in the treatment of certain leukemias and a few lymphomas . The compound binds to the Cys-481 of the BTK through the establishment of a high-affinity covalent bond . Notably, Cys-481 is a particularly important residue since it takes part in the active site of the BTK and therefore plays a crucial role for its correct functionality .

Chemical Reactions Analysis

The chemical reactions of Ibrutinib involve several mechanisms of covalent modification of C481 in BTK by ibrutinib using combined quantum mechanics/molecular mechanics (QM/MM) molecular dynamics reaction simulations . The lowest energy pathway involves direct proton transfer from C481 to the acrylamide warhead in ibrutinib, followed by covalent bond formation to form an enol intermediate .

Physical And Chemical Properties Analysis

The physical and chemical properties of Ibrutinib have been evaluated in various studies . The aim of these studies was to improve the solubility and dissolution of Ibrutinib, a biopharmaceutical classification system (BCS) class II drug, by preparing binary and ternary amorphous solid dispersions (ASDs) .

科学的研究の応用

Ibrutinib, through its covalent and irreversible inhibition of BTK, is effective in treating haematological malignancies such as chronic lymphocytic leukaemia, mantle cell lymphoma, and Waldenström's macroglobulinemia. Its molecular mode of action facilitates the identification and monitoring of its target in an activity-based protein profiling (ABPP) setting, with fluorescent and biotinylated derivatives being used to monitor BTK in vitro and in situ (Liu et al., 2015).

The oral bioavailability and pharmacokinetics of Ibrutinib, including its interactions with grapefruit juice, have been studied in healthy adults. This research provides critical insights into the systemic exposure and metabolism of Ibrutinib, essential for optimizing its therapeutic efficacy (de Vries et al., 2016).

Ibrutinib has been associated with an increased risk of bleeding. Understanding the pathogenesis of this bleeding and implementing strategies for risk reduction is crucial for managing patients on Ibrutinib therapy (Shatzel et al., 2017).

There is a noted risk of atrial fibrillation with Ibrutinib use. This side effect's systematic review and meta-analysis provide important considerations for patient management and therapy choices (Leong et al., 2016).

Ibrutinib's first global approval marks a significant milestone in treating B cell malignancies. The drug's development and approval process provides valuable insights into its clinical applications and the regulatory landscape for novel cancer therapies (Cameron & Sanford, 2014).

The management of major bleeding complications among patients treated with Ibrutinib, particularly when used in conjunction with other therapies affecting the clotting cascade, is a critical area of research. This helps in optimizing patient safety and treatment effectiveness (Pavlik et al., 2016).

The development of resistance mechanisms to Ibrutinib, particularly in chronic lymphocytic leukemia, is an area of ongoing research. Understanding these mechanisms is key to developing effective treatment strategies and managing relapse during Ibrutinib therapy (Woyach et al., 2014).

作用機序

Safety and Hazards

The safety profile of Ibrutinib has been studied extensively. It has been associated with a clinically significant incidence of cardiac arrhythmias, bleeding, infection, diarrhea, arthralgias, and hypertension . In addition, rare unexplained cases of incident ventricular arrhythmias and sudden cardiac death have emerged with longer-term follow-up of patients receiving ibrutinib .

将来の方向性

The future directions of Ibrutinib research include the development of new formulations and combination therapies . For example, Johnson & Johnson announced the expansion of IMBRUVICA® (ibrutinib) label in the U.S. to include an oral suspension formulation for adult patients in its approved indications .

特性

IUPAC Name |

N'-[3-[2-[2-[3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propoxy]ethoxy]ethoxy]propyl]-N-[4-[[(E)-4-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-4-oxobut-2-enyl]-methylamino]butyl]pentanediamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H80N12O9S/c1-66(30-11-21-50(72)67-31-10-14-42(38-67)68-55-51(54(57)61-40-62-55)52(65-68)41-22-24-44(25-23-41)77-43-15-3-2-4-16-43)29-8-7-26-58-48(70)19-9-20-49(71)60-28-13-33-75-35-37-76-36-34-74-32-12-27-59-47(69)18-6-5-17-46-53-45(39-78-46)63-56(73)64-53/h2-4,11,15-16,21-25,40,42,45-46,53H,5-10,12-14,17-20,26-39H2,1H3,(H,58,70)(H,59,69)(H,60,71)(H2,57,61,62)(H2,63,64,73)/b21-11+/t42-,45+,46+,53+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZBZKVGVMZPBPH-AQXPWDSUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCCNC(=O)CCCC(=O)NCCCOCCOCCOCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)CC=CC(=O)N3CCCC(C3)N4C5=NC=NC(=C5C(=N4)C6=CC=C(C=C6)OC7=CC=CC=C7)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CCCCNC(=O)CCCC(=O)NCCCOCCOCCOCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)C/C=C/C(=O)N3CCC[C@H](C3)N4C5=NC=NC(=C5C(=N4)C6=CC=C(C=C6)OC7=CC=CC=C7)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H80N12O9S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1097.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ibrutinib-biotin | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。